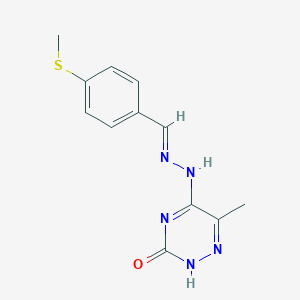
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, also known as MTA, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MTA is a triazine derivative that is known for its anti-tumor, anti-inflammatory, and anti-viral properties.
Mechanism of Action
The mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to act through multiple pathways. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of several enzymes, including DNA topoisomerase II, which is involved in DNA replication and cell division. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to induce apoptosis, or programmed cell death, in cancer cells. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and anti-viral properties, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been shown to have antioxidant activity, which may contribute to its therapeutic effects. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been found to modulate the immune system, increasing the production of T-cells and natural killer cells, which are important for fighting infections and cancer.
Advantages and Limitations for Lab Experiments
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is also known to be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for research on (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one. One area of interest is the development of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one-based therapies for cancer and inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one and its effects on the immune system. Further studies may also investigate the potential use of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one in combination with other drugs or therapies to enhance its therapeutic effects. Finally, more research is needed to fully understand the safety and toxicity of (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one, particularly in human studies.
Synthesis Methods
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-(4-(methylthio)benzylidene)hydrazinecarbothioamide with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a base. The reaction yields (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one as a yellow crystalline solid, which can be purified by recrystallization.
Scientific Research Applications
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, (E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one has been found to have anti-viral activity against a range of viruses, including HIV and herpes simplex virus.
properties
Product Name |
(E)-6-methyl-5-(2-(4-(methylthio)benzylidene)hydrazinyl)-1,2,4-triazin-3(2H)-one |
|---|---|
Molecular Formula |
C12H13N5OS |
Molecular Weight |
275.33 g/mol |
IUPAC Name |
6-methyl-5-[(2E)-2-[(4-methylsulfanylphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C12H13N5OS/c1-8-11(14-12(18)17-15-8)16-13-7-9-3-5-10(19-2)6-4-9/h3-7H,1-2H3,(H2,14,16,17,18)/b13-7+ |
InChI Key |
FWXXWAZMLAJQFH-NTUHNPAUSA-N |
Isomeric SMILES |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(C=C2)SC |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
Canonical SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![Methyl 5-acetyl-2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B254651.png)
![3-hydroxy-1-(2-methoxyethyl)-5-phenyl-4-{[4-(piperidin-1-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254652.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)


![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)
![3-hydroxy-1-(2-hydroxyethyl)-5-(4-hydroxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254662.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B254664.png)

![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B254668.png)
![2-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B254669.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-methoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254670.png)
